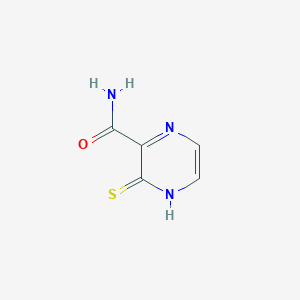

3-Thioxo-3,4-dihydropyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a derivative of dihydropyrazine, which is a class of heterocyclic compounds. These compounds are characterized by a pyrazine ring, a six-membered ring with two nitrogen atoms, and are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and can be achieved through various methods. For instance, the synthesis of 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides is performed via enantioselective reactions involving 3-amino-N-aryl-3-thioxopropanamides, N-aryl-2-cyanoacetamide, and aliphatic aldehydes, with the possibility of regioselective alkylation at the sulfur atom . Similarly, one-pot condensations have been used to create 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitriles and related compounds, which can then be subjected to alkylation .

Molecular Structure Analysis

The molecular structure of these compounds can be complex, with the possibility of multiple stereocenters and functional groups. For example, the crystal structure of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, has been determined, revealing a thioamide functional group and necessitating the revision of a previously proposed structure . Structural analysis is often complemented by vibrational spectroscopy (FTIR and FT-Raman) and theoretical methods such as density functional theory (DFT) to obtain detailed information about the geometrical parameters, energies, and wavenumbers .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo various reactions, such as alkylation. For instance, 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides, synthesized from the interaction of 3-amino-3-thioxopropanamides with certain derivatives, can be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives . Additionally, reactions with oxamic acid thiohydrazides and phenacyl bromides have been used to synthesize 2-carboxamide-substituted 1,3,4-thiadiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and functional groups. The crystal and molecular structure, as well as the hydrogen bond interactions, play a significant role in the stability of these compounds . The electronic properties, such as the first order hyperpolarizability and charge distribution, are also important and can be analyzed using methods like NBO analysis and HOMO-LUMO analysis .

Propiedades

IUPAC Name |

2-sulfanylidene-1H-pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSEECIBJJAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thioxo-3,4-dihydropyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)